6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
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Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular functions. By inhibiting these proteins, thiazole derivatives can exert their therapeutic effects.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can inhibit the synthesis of neurotransmitters such as acetylcholine, thereby affecting the normal functioning of the nervous system . They can also interfere with the metabolic pathways involved in the release of energy from carbohydrates .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.
Result of Action
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro . They have also demonstrated cytotoxic activity on human tumor cell lines . Specifically, some thiazole derivatives have shown growth inhibition activity against HCT-116, HT-29, and HepG2 cell lines .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For instance, the solubility of these compounds in different solvents can affect their bioavailability and thus their therapeutic effects . Furthermore, the pH and temperature of the environment can also influence the stability and activity of these compounds.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c1-15-13-29-23(24-15)30-14-19-11-20(25)21(12-27-19)28-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYALBLDIIFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.